molecular formula C14H12O3S B1273885 2-[(Phenylsulfinyl)methyl]benzoic acid CAS No. 25562-83-8

2-[(Phenylsulfinyl)methyl]benzoic acid

Cat. No. B1273885
CAS RN: 25562-83-8
M. Wt: 260.31 g/mol
InChI Key: NNURJXUOUNBQCY-UHFFFAOYSA-N
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Description

2-[(Phenylsulfinyl)methyl]benzoic acid is a compound that can be associated with a family of benzoic acid derivatives, which are known for their diverse chemical and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, offering insights into the potential characteristics of 2-[(Phenylsulfinyl)methyl]benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or transformations that introduce sulfonyl or sulfinyl groups into the benzoic acid framework. For instance, the condensation of benzenesulphonohydrazide and 2-carboxybenzaldehyde yields a Schiff base with a phenylsulfonyl moiety, which can undergo further reactions to produce cyclized products . These methods could potentially be adapted for the synthesis of 2-[(Phenylsulfinyl)methyl]benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques and single-crystal X-ray determination. For example, the Schiff base derived from benzenesulphonohydrazide and 2-carboxybenzaldehyde crystallizes in the triclinic crystal system, with intermolecular hydrogen bonds stabilizing the structure . Similarly, 2-[(Phenylsulfinyl)methyl]benzoic acid may exhibit distinct crystal packing and non-covalent interactions that could be elucidated through X-ray crystallography.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including nucleophilic substitutions and redox processes. The phenylsulfinate ion, for example, demonstrates ambident reactivity, engaging in reactions with benzhydrylium ions to yield sulfones and sulfinates . This suggests that 2-[(Phenylsulfinyl)methyl]benzoic acid could also exhibit interesting reactivity patterns, potentially serving as a nucleophile or electrophile in organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. Compounds like 2,6-bis(trifluoromethyl)benzoic acid have been studied using vibrational spectroscopy and density functional theory (DFT) calculations, revealing information about their vibrational modes, chemical activity, and molecular stability . These techniques could be applied to 2-[(Phenylsulfinyl)methyl]benzoic acid to predict its reactivity, stability, and electronic properties.

Scientific Research Applications

1. Antagonist Activity in Pharmaceutical Research

2-[(Phenylsulfinyl)methyl]benzoic acid derivatives have been explored for their potential in pharmaceutical research. For instance, modifications of this compound, such as 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. Such antagonists have optimized activity and demonstrate potential for in vivo applications (Naganawa et al., 2006).

2. Role in Metabolism and Drug Development

This chemical structure plays a role in the metabolism of novel drugs. For example, in the metabolic study of Lu AA21004, a novel antidepressant, the benzoic acid derivative 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443) was identified as a metabolic product. This process involved various cytochrome P450 enzymes, highlighting the compound's significance in drug metabolism (Hvenegaard et al., 2012).

3. Crystal Structure and Molecular Docking Studies

Research on the crystal structure of related compounds, such as 2-{[2-phenylsulfonyl)hydrazinylidene]methyl}benzoic acid and its dysprosium catalyzed product, provides valuable insights into their molecular structure and interaction potentials. This knowledge is crucial for applications like molecular docking, which can be used to predict how a drug interacts with its target protein (Asegbeloyin et al., 2019).

4. Oxidative Metabolism and Functional Group Studies

Investigations into the oxidative metabolism and functional roles of benzoic acid derivatives help understand their biological activities. For example, studies on benzoic acid reveal its potential in inducing multiple stress tolerance in plants, suggesting that the benzoic acid portion could be the functional molecular structure imparting this tolerance (Senaratna et al., 2004).

5. Application in Material Science and Chemistry

The compound's derivatives have applications in material science and chemistry, for example, in the synthesis of liquid crystal intermediates and the study of their crystal structures. These applications are crucial for the development of new materials with specific properties (Qing, 2000).

Safety And Hazards

The safety data sheet for 2-[(Phenylsulfinyl)methyl]benzoic acid indicates that it may cause skin and eye irritation. It may be harmful if inhaled, swallowed, or absorbed through the skin . In case of contact with skin or eyes, it’s recommended to wash with plenty of water and seek medical aid . It’s also advised to avoid breathing dust, vapor, mist, or gas, and to use in a well-ventilated area .

properties

IUPAC Name

2-(benzenesulfinylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c15-14(16)13-9-5-4-6-11(13)10-18(17)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNURJXUOUNBQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385003
Record name 2-[(phenylsulfinyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Phenylsulfinyl)methyl]benzoic acid

CAS RN

25562-83-8
Record name 2-[(phenylsulfinyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Bubba, L Checchini, A Cincinelli… - JPC-Journal of Planar …, 2012 - akjournals.com
This paper reports a number of original thin-layer chromatographic enantioseparations of chiral sulfoxides that are important for their use as drugs and drug metabolites, pesticides, or …
Number of citations: 3 akjournals.com
M Del Bubba, L Checchini, A Cincinelli… - JPC–Journal of Planar …, 2012 - Springer
This paper reports a number of original thin-layer chromatographic enantioseparations of chiral sulfoxides that are important for their use as drugs and drug metabolites or pesticides, …
Number of citations: 6 link.springer.com
M Bubba, L Checchini, A Cincinelli… - JPC-Journal of Planar …, 2012 - akjournals.com
This paper reports a number of original thin-layer chromatographic enantioseparations of chiral sulfoxides that are important for their use as drugs and drug metabolites or pesticides, …
Number of citations: 2 akjournals.com
M Del Bubba, L Checchini, L Lepri - Analytical and bioanalytical chemistry, 2013 - Springer
The current state of chiral separations by thin-layer chromatography using chiral stationary phases is reviewed. Both stationary phases essentially constituted by the chiral selector and …
Number of citations: 48 link.springer.com

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